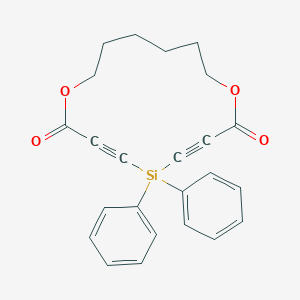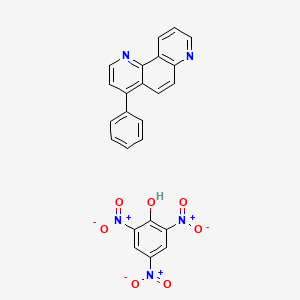![molecular formula C12H14O4 B14538108 2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)- CAS No. 62427-71-8](/img/structure/B14538108.png)
2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)- is a chemical compound known for its unique structure and properties It is an aldehyde derivative with a methoxy and methoxymethoxy substitution on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)- typically involves the condensation of appropriate aldehydes and phenyl derivatives under controlled conditions. One common method includes the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product . The reaction conditions often require a base such as potassium tert-butoxide and solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction mechanisms but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy and methoxymethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can react under basic or acidic conditions to replace the methoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Scientific Research Applications
2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Propenal, 3-(2-methoxyphenyl)-: Similar structure but with a different substitution
Properties
CAS No. |
62427-71-8 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-[3-methoxy-4-(methoxymethoxy)phenyl]prop-2-enal |
InChI |
InChI=1S/C12H14O4/c1-14-9-16-11-6-5-10(4-3-7-13)8-12(11)15-2/h3-8H,9H2,1-2H3 |
InChI Key |
DSMOYXWZPJLKEI-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1)C=CC=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-1-{3-[(1-fluoropropan-2-yl)oxy]-4-nitrophenoxy}benzene](/img/structure/B14538029.png)


![Dimethyl 2-{[(benzyloxy)carbonyl]amino}nonanedioate](/img/structure/B14538045.png)
![1-Hydroxy-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one](/img/structure/B14538058.png)



![1-Butanol, 4-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B14538083.png)
![3-Methyl-5H-[1,2,4]triazolo[3,4-A]isoindole](/img/structure/B14538085.png)




